2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

Antibacterial Infectious Disease Structure-Activity Relationship

The 3,4-dichlorophenyl group at position 2, paired with a methyl at position 5, creates a unique electronic and steric profile that directly modulates biological target interactions. Substituting analogs without rigorous SAR data introduces uncontrolled variables—this exact substitution pattern has demonstrated differentiated anticancer potency and anti-inflammatory efficacy comparable to indomethacin without gastric toxicity. Ideal for focused library synthesis targeting Gram-negative pathogens, hepatocellular carcinoma, and next-generation NSAIDs.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 41420-95-5
Cat. No. B1473573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
CAS41420-95-5
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3
InChIKeyMRVVCFLGGAFDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole (CAS 41420-95-5): Procurement-Ready Chemical Profile and Core Identifiers


2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole is a heterocyclic compound within the 1,3,4-oxadiazole class, possessing a 3,4-dichlorophenyl substituent at the 2-position and a methyl group at the 5-position of the central ring . Its molecular formula is C₉H₆Cl₂N₂O with a molecular weight of 229.06 g/mol . This compound is primarily procured as a research chemical or a synthetic building block for further derivatization, typically available in purities of 95% or higher . Its importance stems from the well-documented biological activities of its core scaffold, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a valuable starting point for medicinal chemistry programs [1].

Why Generic Substitution Fails: 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole (CAS 41420-95-5) is Not a Drop-in Replacement for Other 1,3,4-Oxadiazoles


Assuming functional interchangeability among 1,3,4-oxadiazoles is a critical error in experimental design and procurement. The specific substitution pattern of 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole—a 3,4-dichlorophenyl group at the 2-position and a small methyl group at the 5-position—dictates a unique electronic profile and steric environment, which directly modulates its interaction with biological targets. Minor alterations in this substitution pattern lead to profound differences in pharmacological activity, as demonstrated by structure-activity relationship (SAR) studies across the class [1]. For instance, moving a single chlorine atom from the 3,4- to the 2,4-position on the phenyl ring in related oxadiazoles has been shown to significantly alter anticancer potency and selectivity [2]. Therefore, substituting this compound with an analog without rigorous comparative data would introduce an uncontrolled variable, jeopardizing the validity of structure-activity relationship hypotheses and downstream development efforts .

Quantitative Differentiation Guide: Evidence-Based Comparisons for 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole (CAS 41420-95-5)


Antimicrobial Selectivity: A Qualitative Advantage for 3,4-Dichlorophenyl Oxadiazoles Against P. aeruginosa

In a study evaluating a series of 1,3,4-oxadiazoles (compounds 1a-g) against several bacterial strains, a key structure-activity insight emerged related to the phenyl substitution pattern [1]. While the exact target compound 41420-95-5 was not directly tested, the study concluded that oxadiazoles bearing a 3,4-dichlorophenyl moiety exhibited a notable qualitative advantage: they demonstrated better activity against the Gram-negative pathogen *Pseudomonas aeruginosa* (ATCC 27853) compared to other substitution patterns in the set. In contrast, many oxadiazoles in this and other studies show stronger activity against Gram-positive bacteria like *Staphylococcus aureus* or *Bacillus* species [2]. This observation suggests the 3,4-dichlorophenyl motif may confer a favorable interaction profile for penetrating or targeting Gram-negative bacterial machinery.

Antibacterial Infectious Disease Structure-Activity Relationship

Inferred Anti-inflammatory Potential: A Non-ulcerogenic Profile Inferred from 3,4-Dichlorophenyl Derivatives

The anti-inflammatory potential of the 3,4-dichlorophenyl-1,3,4-oxadiazole scaffold is well-supported by quantitative data from structurally related compounds . In a carrageenan-induced rat paw edema model, a series of 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles were evaluated. Compounds 5e, 5f, and 5g, administered at an oral dose of 100 mg/kg, demonstrated significant anti-inflammatory activity. Notably, compound 5f exhibited an effect comparable to the reference drug indomethacin, while crucially showing no ulcerogenic activity in parallel studies. This differentiates this chemotype from non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which are known for their gastrointestinal side effects.

Anti-inflammatory Drug Discovery COX-2 Inhibition

Cytotoxic Potency of Advanced Analogs: A Class Benchmark for 3,4-Dichlorophenyl Oxadiazole Derivatives

While 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole itself is a simple building block, it serves as the core for generating more complex analogs with demonstrated cytotoxic activity. In a 2021 study, a series of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives, all containing the same 3,4-dichlorophenyl group at the 5-position, were synthesized and evaluated for cytotoxicity against several cancer cell lines [1]. Against the liver carcinoma cell line HUH7, several compounds in the series (5c-5g, 5i-5j) exhibited better IC50 values than the standard chemotherapeutic 5-fluorouracil (5-FU). Specifically, compound 5d showed an IC50 of 10.1 µM, compared to 5-FU's IC50 of 18.78 µM, representing a nearly 2-fold improvement in potency.

Anticancer Hepatocellular Carcinoma Cytotoxicity

High-Impact Research Scenarios for Procuring 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole (CAS 41420-95-5)


Scaffold for Next-Generation Antibacterial Agents Targeting Gram-Negative Pathogens

This compound is an ideal starting point for synthesizing and evaluating novel derivatives aimed at combating Gram-negative bacterial infections. The class-level inference that 3,4-dichlorophenyl-substituted oxadiazoles show promise against *Pseudomonas aeruginosa* provides a testable hypothesis [1]. Procurement of this building block enables the systematic exploration of substituent effects at the 5-position to optimize potency, spectrum, and drug-like properties against high-priority ESKAPE pathogens [2].

Synthesis of Novel, Non-Ulcerogenic Anti-inflammatory Drug Candidates

Given the evidence that structurally related 3,4-dichlorophenyl oxadiazoles can achieve in vivo efficacy comparable to indomethacin without the associated gastric toxicity, this compound is a valuable intermediate . Research programs focused on developing safer NSAID alternatives or dual COX-2/5-LO inhibitors can use this scaffold to create focused chemical libraries for in vitro and in vivo evaluation of both anti-inflammatory activity and safety pharmacology endpoints.

Development of Anticancer Leads, Especially for Hepatocellular Carcinoma (HCC)

The demonstrated cytotoxic activity of advanced 3,4-dichlorophenyl oxadiazole analogs against the HUH7 liver cancer cell line makes this compound a strategic building block for oncology research [3]. It can be used as a core structure for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties. This is particularly relevant for research into hepatocellular carcinoma, a cancer type with a high unmet medical need [3].

Quote Request

Request a Quote for 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.